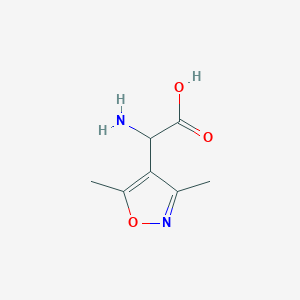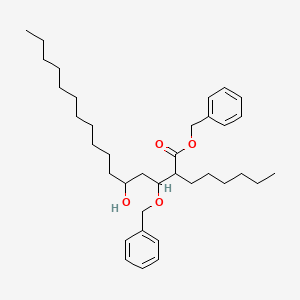
Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common reagents used in the synthesis include vinyl magnesium bromide and dry tetrahydrofuran (THF) under controlled atmospheric conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. For example, it may interact with enzymes involved in metabolic processes, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Benzoylecgonine: A major metabolite of cocaine with a similar ester functionality.
Cocaine Analogues: Compounds that retain the 3β-benzoyloxy functionality on a tropane skeleton.
Uniqueness
Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C36H56O4 |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
benzyl 2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate |
InChI |
InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3 |
InChI Key |
DQNHJPYWBHTPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)
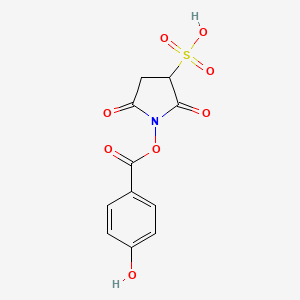
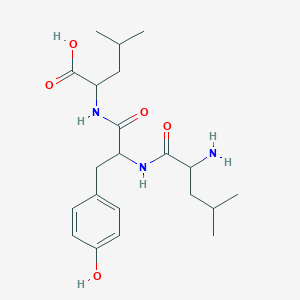




![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
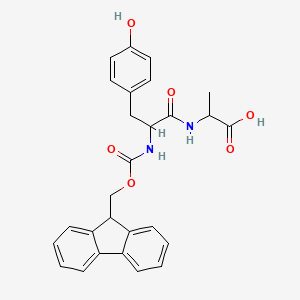

![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
